molecular formula C19H22N2S B5857634 1-(4-biphenylylcarbonothioyl)-4-ethylpiperazine

1-(4-biphenylylcarbonothioyl)-4-ethylpiperazine

Cat. No. B5857634
M. Wt: 310.5 g/mol
InChI Key: QADHHGQJXDVHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonothioyl)-4-ethylpiperazine, also known as BCEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCEP is a piperazine derivative and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of 1-(4-biphenylylcarbonothioyl)-4-ethylpiperazine is not fully understood. However, it has been suggested that this compound acts as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to bind to specific receptors in the brain, such as the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(4-biphenylylcarbonothioyl)-4-ethylpiperazine has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has a high yield. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations. This compound is not water-soluble, which limits its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the study of 1-(4-biphenylylcarbonothioyl)-4-ethylpiperazine. This compound has shown promise as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications. Additionally, this compound may have applications in the field of imaging, as a probe to visualize specific receptors in the brain. Further studies are needed to explore the full potential of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of 1-(4-biphenylylcarbonothioyl)-4-ethylpiperazine involves the reaction between 4-biphenylylcarbonyl chloride and 4-ethylpiperazine in the presence of a base. The reaction yields this compound as a white solid with a relatively high yield. The synthesis of this compound has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

1-(4-biphenylylcarbonothioyl)-4-ethylpiperazine has been studied for its potential applications in various fields of scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been used as a probe in imaging studies to visualize specific receptors in the brain.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-phenylphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S/c1-2-20-12-14-21(15-13-20)19(22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADHHGQJXDVHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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